4-(3-Formylphenoxy)benzonitrile
CAS No.: 90178-72-6
Cat. No.: VC2364296
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90178-72-6 |
|---|---|
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 4-(3-formylphenoxy)benzonitrile |
| Standard InChI | InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H |
| Standard InChI Key | ZNFFJDNCDHKHEJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
4-(3-Formylphenoxy)benzonitrile possesses distinct chemical and physical properties that define its behavior in various chemical environments. The basic properties of this compound are summarized in Table 1.
Table 1: Basic Physical and Chemical Properties of 4-(3-Formylphenoxy)benzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Physical State | Solid |
| CAS Registry Number | 90178-72-6 |
| Creation Date (PubChem) | February 8, 2007 |
| Modification Date (PubChem) | February 22, 2025 |
The compound contains 14 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, giving it a relatively moderate molecular weight that places it in a range commonly seen in pharmaceutical intermediates and building blocks .
Structural Characteristics
The chemical structure of 4-(3-Formylphenoxy)benzonitrile consists of two aromatic rings connected by an oxygen atom (ether linkage). The first ring contains a nitrile group (-C≡N) at the para position, while the second ring features a formyl group (-CHO) at the meta position relative to the ether linkage. This arrangement creates an asymmetric molecule with distinct electronic properties at opposite ends of the structure.
The structural representation can be expressed through various notations as shown in Table 2.
Table 2: Structural Notations for 4-(3-Formylphenoxy)benzonitrile
| Notation Type | Representation |
|---|---|
| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C=O |
| InChI | InChI=1S/C14H9NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,10H |
| InChIKey | ZNFFJDNCDHKHEJ-UHFFFAOYSA-N |
The presence of both electron-withdrawing groups (nitrile and aldehyde) connected to aromatic rings creates a system with potential for interesting electronic effects and reactivity patterns .
Identification and Nomenclature
Chemical Identifiers
To facilitate unambiguous identification across various chemical databases and literature sources, 4-(3-Formylphenoxy)benzonitrile has been assigned several standardized identifiers, as detailed in Table 3.
Table 3: Chemical Identifiers for 4-(3-Formylphenoxy)benzonitrile
| Identifier Type | Value |
|---|---|
| PubChem CID | 13238540 |
| CAS Registry Number | 90178-72-6 |
| DSSTox Substance ID | DTXSID50531091 |
| UNII | BM2U2J9LKS |
| Wikidata | Q82402679 |
These identifiers ensure consistency in referencing the compound across different platforms and enable researchers to access relevant information from various chemical databases .
Nomenclature
The compound is referred to by several names in chemical literature and commercial contexts. The IUPAC name "4-(3-formylphenoxy)benzonitrile" systematically describes its structure, indicating a benzonitrile core with a formylphenoxy substituent at the para (4) position. Additional synonyms and alternative names for the compound are presented in Table 4.
Table 4: Nomenclature and Synonyms for 4-(3-Formylphenoxy)benzonitrile
| Name Type | Name |
|---|---|
| IUPAC Name | 4-(3-formylphenoxy)benzonitrile |
| Alternative Names | Benzonitrile, 4-(3-formylphenoxy)- |
| Registry Numbers as Identifiers | 90178-72-6, MFCD11500847, BM2U2J9LKS |
The consistent use of standardized nomenclature facilitates accurate communication about this compound in scientific and industrial contexts .
| Supply Parameter | Details |
|---|---|
| Minimum Order Quantity | Varies from 25 milligrams to 1 kilogram depending on supplier |
| Standard Purity | 98% |
| Typical Packaging | PE BAG + FIBER DRUM (industrial quantities) |
| Production Capacity | Reported as 1000 kilograms/month by one manufacturer |
| Primary Applications | Medical research and development purposes |
| Shipping Ports | Beijing, Shanghai, Shenzhen |
One identified manufacturer, Cangzhou Enke Pharma Tech Co., Ltd. in Hebei province, China, specializes in the production of pharmaceutical intermediates including 4-(3-Formylphenoxy)benzonitrile .
Applications and Research
Although the search results provide limited explicit information on specific applications of 4-(3-Formylphenoxy)benzonitrile, several potential uses can be inferred based on its structural characteristics and the information available from suppliers.
Pharmaceutical Applications
The compound is described as being used "mainly for medical use for R & D purposes" , suggesting its primary application domain is in pharmaceutical research. The presence of both nitrile and aldehyde functional groups within the molecule makes it potentially valuable as:
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A pharmaceutical intermediate in the synthesis of more complex drug candidates
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A building block for the preparation of compounds with potential biological activity
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A structural template for medicinal chemistry exploration
| Parameter | Details |
|---|---|
| Reactants | 3,4-difluorobenzonitrile and 4-hydroxybenzaldehyde |
| Base | Potassium carbonate (19.9 g, 144 mmol) |
| Solvent | N,N-dimethylformamide (200 mL) |
| Reaction Conditions | 100°C for 4 hours |
| Work-up | Partitioning between water and ethyl acetate; organic layer washed with water (3×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo |
| Yield | 97% (16.8 g, 69.6 mmol) |
The high yield (97%) reported for this related synthesis suggests that similar nucleophilic aromatic substitution approaches might be effective for the preparation of 4-(3-Formylphenoxy)benzonitrile, potentially using 4-fluorobenzonitrile and 3-hydroxybenzaldehyde as starting materials .
Proposed Synthetic Approach
Based on the related synthesis information, a potential synthetic route to 4-(3-Formylphenoxy)benzonitrile might involve:
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Reaction of 4-fluorobenzonitrile with 3-hydroxybenzaldehyde
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Use of potassium carbonate or a similar base to facilitate the nucleophilic substitution
-
N,N-dimethylformamide as the reaction solvent
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Heating to approximately 100°C for several hours
-
Isolation through standard extraction and purification procedures
This proposed synthetic approach would need to be experimentally validated, but represents a reasonable starting point based on the synthesis of structurally similar compounds.
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